![molecular formula C14H17NO B12620362 5,7-Dimethyl-2-propyl-4-quinolinol CAS No. 1070879-99-0](/img/structure/B12620362.png)
5,7-Dimethyl-2-propyl-4-quinolinol
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Overview
Description
5,7-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of appropriate substituted anilines with β-ketoesters under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Research has indicated that 4-quinolinol derivatives, including 5,7-Dimethyl-2-propyl-4-quinolinol, exhibit significant fungicidal properties. These compounds have been shown to effectively control various plant pathogenic fungi. For example, studies have demonstrated their efficacy against diseases such as rice blast and powdery mildew in Cucurbitaceae crops. The mechanism involves disrupting fungal cell membranes or inhibiting essential metabolic pathways within the fungi .
Case Study: Efficacy Against Plant Pathogens
In a study focusing on agricultural applications, this compound was tested for its ability to control fungal infections in rice. The results showed that this compound significantly reduced the incidence of blast disease compared to untreated controls. The findings suggest that it could serve as a viable alternative to conventional fungicides, particularly in integrated pest management strategies .
Pharmacological Applications
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Quinoline derivatives are also being investigated for their neuroprotective properties. Research suggests that compounds like this compound may function as iron chelators, which can help mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study: Antibacterial Activity Assessment
In a comparative study assessing the antibacterial efficacy of various quinoline derivatives, this compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the zones of inhibition and determined that this compound's performance was on par with established antibiotics .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Another promising application of this compound lies in the field of materials science. Specifically, it has been explored as a potential component in organic light-emitting diodes due to its favorable electronic properties. The incorporation of quinoline derivatives into OLEDs can enhance their efficiency and stability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
5,7-Dimethyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and propyl groups at specific positions on the quinoline ring makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5,7-Dimethyl-2-propyl-4-quinolinol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N
- Molecular Weight : 199.27 g/mol
- IUPAC Name : 5,7-Dimethyl-2-propylquinolin-4-ol
The structure of this compound features a quinoline core with two methyl groups at positions 5 and 7, and a propyl group at position 2. This configuration is crucial for its biological activity.
The biological activity of quinoline derivatives, including this compound, primarily involves:
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in various metabolic pathways.
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways that influence cell growth and survival.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral infections. For instance, certain analogues have shown significant inhibition of Enterovirus D68 (EV-D68) replication with low EC50 values (0.05 to 0.10 μM) . The mechanism involves interaction with viral proteins such as VP1, indicating that structural modifications can enhance antiviral potency.
Antibacterial Properties
Quinolones are known for their broad-spectrum antibacterial activity. They inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication . The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies
- Antiviral Efficacy Against EV-D68 :
- Antibacterial Activity Assessment :
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with related compounds:
Compound Name | Antiviral Activity | Antibacterial Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Enzyme inhibition, DNA intercalation |
Compound 19 (Quinoline Analogue) | High | Moderate | Targeting viral proteins |
Ciprofloxacin (Fluoroquinolone) | Low | Very High | Inhibition of DNA gyrase and topoisomerase IV |
Properties
CAS No. |
1070879-99-0 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
PXIFTXJDJQUXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C |
Origin of Product |
United States |
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